molecular formula C64H83N17O13 B611125 TAK-683 CAS No. 872719-49-8

TAK-683

Cat. No.: B611125
CAS No.: 872719-49-8
M. Wt: 1298.4 g/mol
InChI Key: BDPDXFSIFWZPCE-PHOVXGMNSA-N
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Description

TAK-683 is a synthetic nonapeptide analog of metastin, which is a naturally occurring peptide derived from human placental tissuesThis compound has shown significant potential in regulating reproductive functions and hormone-related diseases, particularly in the context of prostate cancer .

Scientific Research Applications

TAK-683 has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAK-683 involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and advanced purification techniques such as preparative high-performance liquid chromatography are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

TAK-683 undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues, such as methionine, leading to the formation of sulfoxides.

    Reduction: Reduction reactions can reverse oxidation processes, restoring the original peptide structure.

    Substitution: Amino acid residues within this compound can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: Amino acid derivatives and coupling reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of this compound and various analogs with substituted amino acid residues .

Mechanism of Action

TAK-683 exerts its effects by binding to the KISS1 receptor, a G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that lead to the release of gonadotropin-releasing hormone from the hypothalamus. This, in turn, stimulates the secretion of luteinizing hormone and follicle-stimulating hormone from the pituitary gland, ultimately regulating reproductive functions and hormone levels .

Comparison with Similar Compounds

Similar Compounds

    TAK-448: Another nonapeptide analog of metastin with similar agonistic activity towards the KISS1 receptor.

    Kisspeptin-10: A shorter peptide with similar biological activity but different pharmacokinetic properties.

Uniqueness of TAK-683

This compound is unique due to its improved metabolic stability and potent agonistic activity towards the KISS1 receptor. It has shown greater efficacy in reducing plasma testosterone levels and suppressing reproductive functions compared to other similar compounds .

Properties

CAS No.

872719-49-8

Molecular Formula

C64H83N17O13

Molecular Weight

1298.4 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide

InChI

InChI=1S/C64H83N17O13/c1-34(2)26-48(57(88)73-46(20-13-25-69-63(67)68-5)56(87)74-47(55(66)86)29-39-32-70-44-18-11-9-16-42(39)44)78-64(94)81-80-61(92)50(27-37-14-7-6-8-15-37)77-62(93)54(35(3)82)79-60(91)52(31-53(65)85)76-59(90)51(30-40-33-71-45-19-12-10-17-43(40)45)75-58(89)49(72-36(4)83)28-38-21-23-41(84)24-22-38/h6-12,14-19,21-24,32-35,46-52,54,70-71,82,84H,13,20,25-31H2,1-5H3,(H2,65,85)(H2,66,86)(H,72,83)(H,73,88)(H,74,87)(H,75,89)(H,76,90)(H,77,93)(H,79,91)(H,80,92)(H3,67,68,69)(H2,78,81,94)/t35-,46+,47+,48+,49-,50+,51-,52+,54+/m1/s1

InChI Key

BDPDXFSIFWZPCE-PHOVXGMNSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=NC)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=C(C=C6)O)NC(=O)C)O

SMILES

O=C(N)[C@H](CC1=CNC2=C1C=CC=C2)NC([C@H](CCCNC(NC)=N)NC([C@H](CC(C)C)NC(NNC([C@H](CC3=CC=CC=C3)NC([C@H]([C@H](O)C)NC([C@H](CC(N)=O)NC([C@@H](CC4=CNC5=C4C=CC=C5)NC([C@@H](CC6=CC=C(O)C=C6)NC(C)=O)=O)=O)=O)=O)=O)=O)=O)=O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TAK-683, TAK 683, TAK683

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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